2-Cyclopropylmalonic acid

Overview

Description

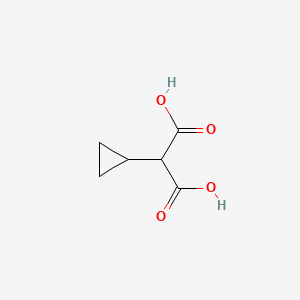

2-Cyclopropylmalonic acid is a derivative of malonic acid. It is categorized under carboxylic acids . The molecular formula of 2-Cyclopropylmalonic acid is C6H8O4 and it has a molecular weight of 144.125 .

Molecular Structure Analysis

The molecular structure of 2-Cyclopropylmalonic acid consists of a malonic acid backbone with a cyclopropyl group attached. The molecular formula is C6H8O4 . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical And Chemical Properties Analysis

2-Cyclopropylmalonic acid is a carboxylic acid with a molecular weight of 144.125 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.Scientific Research Applications

Synthetic Chemistry and Catalysis

A novel approach to synthesizing 2-styrylmalonates through the Lewis acid-catalyzed isomerization of 2-arylcyclopropane-1,1-dicarboxylates has been developed, demonstrating the versatility of cyclopropane derivatives in organic synthesis. This method is characterized by its chemo-, regio-, and stereoselectivity, yielding E-styrylmalonates efficiently (Chagarovskiy et al., 2010). Additionally, new pathways for transforming donor–acceptor cyclopropanes with Lewis acids have been discovered, leading to various products, including dimerization and cascade oligomerization reactions, showcasing the reactivity and potential applications of these compounds in complex organic syntheses (Novikov et al., 2011).

Bioactive Compound Development

Cyclopropane derivatives, including 2-cyclopropylmalonic acid analogs, have been explored for their biological activity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives have shown significant herbicidal and fungicidal activities, highlighting the potential of cyclopropane-containing compounds in developing new agrochemicals (Tian et al., 2009). Moreover, the structural rigidity imposed by the cyclopropane ring has been utilized in designing conformationally restricted analogues of biologically active molecules, such as histamine, to investigate bioactive conformations and improve activity profiles (Kazuta et al., 2002).

Natural Product Synthesis and Biological Activities

The cyclopropane motif is prevalent in a diverse array of natural products with various biological activities. Research efforts have been focused on the isolation, characterization, total synthesis, and biological evaluation of naturally occurring compounds containing cyclopropane units, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives. These compounds exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, and antitumoral properties, underscoring the importance of cyclopropane-containing compounds in medicinal chemistry and drug development (Coleman & Hudson, 2016).

Safety And Hazards

The safety data sheet for 2-Cyclopropylmalonic acid suggests that it should be handled with care. In case of skin or eye contact, the affected area should be rinsed with water and medical attention should be sought. If inhaled or ingested, it is advised to move to fresh air and seek medical attention .

properties

IUPAC Name |

2-cyclopropylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)4(6(9)10)3-1-2-3/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYNCIPMSVNJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylmalonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)